Bis(2-chloroethyl) phenylphosphonate
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Overview
Description
Bis(2-chloroethyl) phenylphosphonate is an organophosphorus compound with the chemical formula C10H13Cl2O3P It is a derivative of phenylphosphonic acid and contains two 2-chloroethyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-chloroethyl) phenylphosphonate can be synthesized through the reaction of 2-phenyl-1,3,2-dioxaphospholane with hydrogen chloride. This reaction yields a mixture of phenylphosphinic acid, this compound, and phenylphosphine . The reaction conditions typically involve the use of hydrogen chloride as a reagent and may require thermal treatment to achieve the desired product.
Industrial Production Methods
the synthesis of similar organophosphorus compounds often involves the use of phosphorus trichloride and ethylene oxide, followed by further reactions to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) phenylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen chloride, which is used in its synthesis . Other reagents may include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrogen chloride yields phenylphosphinic acid and phenylphosphine as by-products .
Scientific Research Applications
Bis(2-chloroethyl) phenylphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s potential biological activity makes it of interest for studies in biochemistry and pharmacology.
Industry: It may be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl) phenylphosphonate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(2-chloroethyl) phenylphosphonate include:
Bis(2-chloroethyl) ether: A related compound with similar chemical properties but different applications.
Phenylphosphinic acid: A by-product of the synthesis of this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both 2-chloroethyl and phenylphosphonate groups. This combination of functional groups imparts distinct chemical and physical properties, making it useful for a variety of applications in research and industry.
Properties
CAS No. |
13547-39-2 |
---|---|
Molecular Formula |
C10H13Cl2O3P |
Molecular Weight |
283.08 g/mol |
IUPAC Name |
bis(2-chloroethoxy)phosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c11-6-8-14-16(13,15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
VONVKYRNCHOMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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